3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized using various techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. These methods confirm the structures of these compounds and provide insights into their molecular configurations and interactions. Studies have utilized Density Functional Theory (DFT) calculations to compare theoretical and experimental results, offering a deeper understanding of their electronic structures and reactivity (Sallam et al., 2021).
Molecular Aggregation and Lipophilicity
- Investigations into the molecular aggregation, structure, and lipophilicity of these derivatives reveal their potential for varied biological applications. The intermolecular interactions and co-crystallization behaviors of these compounds have been explored, providing valuable information on their solubility and distribution properties, which are crucial for drug design (Katrusiak & Katrusiak, 2010).
Potential Biological Activities
- Some derivatives have demonstrated significant biological properties, including anti-tumor, anti-inflammatory, and antiviral activities. These findings underscore the therapeutic potential of these compounds in treating various diseases. For instance, studies have shown that certain triazolo[4,3-b]pyridazine derivatives exhibit promising antiviral activity against hepatitis-A virus (HAV), highlighting their potential as antiviral agents (Shamroukh & Ali, 2008).
Antidiabetic Potential
- Research into triazolo-pyridazine-6-yl-substituted piperazines evaluated their dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their usefulness in developing new anti-diabetic medications. These studies provide a foundation for further exploration of these compounds in metabolic disorder therapies (Bindu et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-(chloromethyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-6-10-13-12-9-4-3-7(14-15(9)10)8-2-1-5-16-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGAAQOGHLSULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CCl)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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